AT-RvD1 -

AT-RvD1

Catalog Number: EVT-1207748
CAS Number:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspirin-Triggered Resolvin D1 (AT-RvD1) is an endogenous lipid mediator biosynthesized from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. [] It is classified as a specialized pro-resolving mediator (SPM) belonging to the D-series resolvins. [, , ] AT-RvD1 is produced during the resolution phase of acute inflammation and plays a crucial role in promoting the return to tissue homeostasis. [, , ] Its potent anti-inflammatory and pro-resolving properties have made it a subject of extensive research for its potential therapeutic applications in various inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

AT-RvD1 is biosynthesized endogenously from docosahexaenoic acid (DHA) through a multi-step enzymatic pathway. [] The process involves the conversion of DHA to 17(R)-hydroxy docosahexaenoic acid (17R-HDHA) by the enzyme aspirin-acetylated cyclooxygenase-2 (COX-2). [, ] 17R-HDHA is then further metabolized by 5-lipoxygenase (5-LOX) to produce AT-RvD1. [, ]

Total organic synthesis of AT-RvD1 has also been achieved, allowing for the production of synthetic AT-RvD1 for research and potential therapeutic applications. [] The synthetic process involves multiple steps, ensuring the precise stereochemistry of the molecule for optimal biological activity. []

Molecular Structure Analysis

AT-RvD1 is a 22-carbon fatty acid with a conjugated triene system and three hydroxyl groups. [] Its complete stereochemistry has been determined to be 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. [] The 17R configuration distinguishes AT-RvD1 from its epimer, resolvin D1 (RvD1), which has a 17S configuration. [] This difference in stereochemistry at carbon 17 impacts the metabolic stability and enzymatic inactivation of AT-RvD1. []

Mechanism of Action

AT-RvD1 exerts its anti-inflammatory and pro-resolving effects primarily through its interaction with the G-protein coupled receptor formyl peptide receptor 2 (ALX/FPR2). [, , , , , , , , , , , , , , ] Upon binding to ALX/FPR2, AT-RvD1 initiates downstream signaling cascades that modulate various cellular processes involved in inflammation and its resolution. [, , , , , , , , , , , , , , ] These processes include:

  • Inhibition of neutrophil infiltration: AT-RvD1 inhibits the migration of neutrophils to the site of inflammation, limiting the extent of tissue damage. [, , ]
  • Regulation of cytokine and chemokine production: AT-RvD1 modulates the production of pro-inflammatory and anti-inflammatory cytokines and chemokines, promoting a balanced inflammatory response. [, , , , , , , , , , ]
  • Enhancement of macrophage phagocytosis: AT-RvD1 promotes the phagocytosis of apoptotic cells and cellular debris by macrophages, facilitating the clearance of inflammatory stimuli and tissue repair. [, , , , , ]
  • Induction of autophagy: AT-RvD1 can induce autophagy, a cellular process that removes damaged organelles and proteins, further contributing to the resolution of inflammation. [, ]
Applications
  • Acute lung injury: AT-RvD1 has shown protective effects in various models of acute lung injury, including hyperoxic acute lung injury (HALI) and aspiration pneumonitis acute lung injury (APALI). [, , ] It reduces lung edema, permeability, inflammation, and apoptosis, suggesting its potential as a therapeutic agent for this condition. [, , ]
  • Inflammatory bowel disease: AT-RvD1 has demonstrated efficacy in preclinical models of inflammatory bowel disease (IBD), including colitis induced by dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid. [] It improves disease activity, reduces colonic damage, and suppresses pro-inflammatory cytokine production, suggesting its potential for treating IBD. []
  • Sjögren's syndrome: AT-RvD1 has shown promising results in mitigating inflammation and restoring salivary gland function in a mouse model of Sjögren's syndrome. [, , , ] It reduces lymphocytic infiltration, regulates cytokine expression, and improves saliva secretion, suggesting its potential for treating this autoimmune disease. [, , , ]
  • Cardiovascular disease: AT-RvD1 can attenuate vascular smooth muscle cell migration, a key process in the development of intimal hyperplasia. [] It acts through the cAMP/PKA pathway, inhibiting Rac1 activity and paxillin localization to focal adhesions, suggesting its potential for preventing restenosis. []
  • Neuropathic pain: AT-RvD1 has shown analgesic effects in a rat model of neuropathic pain induced by spinal nerve ligation. [] It reduces pain hypersensitivity, suppresses spinal neuroinflammation, and alters the expression of genes involved in the resolvin system, suggesting its potential for treating chronic pain conditions. []
  • Cancer: AT-RvD1 has demonstrated anti-tumor activity in preclinical models of lung adenocarcinoma and colitis-associated colorectal cancer. [, , ] It reduces tumor growth, modulates the immune landscape, and enhances the clearance of tumor debris by macrophages, suggesting its potential as an adjunct therapy for cancer. [, , ]

Resolvin D1 (RvD1)

    Compound Description: Resolvin D1 (RvD1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Similar to AT-RvD1, RvD1 exhibits potent anti-inflammatory and pro-resolving actions, contributing to the resolution of inflammation in various disease models. [, , , ]

17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester (p-RvD1)

    Compound Description: This compound is a metabolically stable analog of AT-RvD1 designed to resist rapid degradation. [] It has shown similar efficacy to AT-RvD1 in reducing lung injury, suppressing inflammatory responses, and mitigating complement C5a levels. []

    Relevance: p-RvD1 is structurally similar to AT-RvD1, with modifications to enhance its metabolic stability. [] It shares the same mechanism of action as AT-RvD1, targeting the same pathways to exert its anti-inflammatory and pro-resolving effects. []

Lipoxin A4 (LXA4)

    Compound Description: LXA4 is another potent anti-inflammatory and pro-resolving mediator. It originates from arachidonic acid and promotes the resolution phase of inflammation. [, ]

    Relevance: While structurally distinct from AT-RvD1, LXA4 shares a common receptor target, ALX/FPR2, with AT-RvD1. [, ] Both compounds, through their interaction with ALX/FPR2, contribute to the resolution of inflammation, although they are derived from different fatty acid precursors. [, ]

Aspirin-Triggered Lipoxin A4 (AT-LXA4)

    Compound Description: This molecule is a stable analog of LXA4 generated in the presence of aspirin. [] It exhibits similar anti-inflammatory and pro-resolving effects to LXA4, acting through the ALX/FPR2 receptor. []

    Relevance: Like AT-RvD1, AT-LXA4 is an aspirin-triggered epimer of its parent molecule, LXA4. [] Both compounds demonstrate enhanced stability and prolonged activity compared to their respective natural counterparts. [] They also share the ALX/FPR2 receptor as a common target for mediating their anti-inflammatory effects. []

Resolvin D2 (RvD2)

    Compound Description: RvD2 belongs to the D-series resolvins, derived from DHA, and exhibits potent anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). []

    Relevance: RvD2 is structurally similar to AT-RvD1, both belonging to the same family of SPMs. [] While both display anti-inflammatory effects, RvD2's actions in IBD models seem to be independent of the ALX/FPR2 receptor, suggesting alternative mechanisms compared to AT-RvD1. []

17(R)-Hydroxy Docosahexaenoic Acid (17R-HDHA)

    Compound Description: 17R-HDHA serves as a direct precursor in the biosynthesis of D-series resolvins, including AT-RvD1. It also exhibits some anti-inflammatory effects but is less potent than AT-RvD1. []

    Relevance: 17R-HDHA is the immediate precursor of AT-RvD1 in the DHA metabolic pathway. [] While 17R-HDHA possesses some anti-inflammatory activity, AT-RvD1 is significantly more potent, highlighting the importance of the specific structural features introduced during its enzymatic conversion. []

Leukotriene B4 (LTB4)

    Compound Description: LTB4 is a potent pro-inflammatory lipid mediator derived from arachidonic acid. It plays a key role in the initiation and amplification of inflammatory responses. []

    Relevance: LTB4 serves as a contrasting counterpart to AT-RvD1, representing the pro-inflammatory arm of the inflammatory response. [] AT-RvD1, as an anti-inflammatory mediator, acts to counterbalance the effects of LTB4, promoting the resolution of inflammation. []

Thromboxane B2 (TXB2)

    Compound Description: TXB2 is a stable metabolite of thromboxane A2, a potent vasoconstrictor and mediator of platelet aggregation. It is involved in various inflammatory processes. []

    Relevance: TXB2, similar to LTB4, represents a pro-inflammatory mediator whose levels are modulated by the actions of AT-RvD1. [] The reduction of TXB2 levels by AT-RvD1 further underscores its role in promoting resolution and counteracting pro-inflammatory signaling. []

Properties

Product Name

AT-Resolvin D1

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1

InChI Key

OIWTWACQMDFHJG-BJEBZIPWSA-N

SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Synonyms

Aspirin-triggered Resolvin D1;17-epi-Resolvin D1;AT-RvD1;17(R)-RvD1

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.